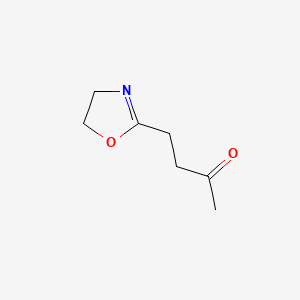

4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one

Description

4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one is a heterocyclic compound featuring a 4,5-dihydro-1,3-oxazole (oxazoline) ring linked to a butan-2-one moiety. The oxazoline ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is known for its nucleophilic nitrogen center, enabling applications in catalysis and coordination chemistry .

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

4-(4,5-dihydro-1,3-oxazol-2-yl)butan-2-one |

InChI |

InChI=1S/C7H11NO2/c1-6(9)2-3-7-8-4-5-10-7/h2-5H2,1H3 |

InChI Key |

IXKLPIIKURUNNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=NCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent, which facilitates the cyclodehydration of β-hydroxy amides to form oxazolines. The reaction is carried out at room temperature, and the oxazolines can be further oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. The cyclodehydration and subsequent oxidation steps can be optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.

Substitution: It can participate in nucleophilic substitution reactions, where the oxazole ring acts as an electrophile.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Substitution: Nucleophilic reagents such as amines can be used in substitution reactions under mild conditions.

Major Products Formed

Scientific Research Applications

4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Oxazoline Ring

a. Methyl-Substituted Oxazolines

- 4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl derivatives :

Compounds such as 2-[3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2,3-dimethyl-1-pyridin-3-ylaziridin-2-yl]pyridine (Compound 18, ) demonstrate how methyl substituents enhance steric bulk. The HRMS data (Calcd. 309.17017; Found 309.17001) and IR absorption at 1671 cm⁻¹ (C=O or C=N stretching) suggest stability in polar environments . - 4-(tert-Butyl)-4,5-dihydro-1,3-oxazol-2-yl derivatives :

The compound (R)-tBu-PyBOX (CAS 185346-17-2) features a tert-butyl group, increasing steric hindrance and electron-donating effects. Its molecular weight (329.40 g/mol) and purity (≥97%) highlight its utility as a ligand in asymmetric catalysis .

b. Aromatic and Heteroaromatic Substituents

- Pyridinyl-linked oxazolines :

Compound 13 () incorporates pyridin-4-yl and pyridin-3-yl groups, with HRMS data (Calcd. 314.12034; Found 314.12024) and IR bands at 3061 cm⁻¹ (aromatic C-H stretching). Such substituents enhance π-π stacking and metal coordination capabilities . - Bis-oxazoline ligands :

2,6-Bis((S)-4,5-dihydro-4-phenylethyloxazol-2-yl)pyridine (CAS 1012042-02-2) features two oxazoline rings linked to a pyridine core. Its molecular weight (425.52 g/mol) and stereochemical complexity make it effective in enantioselective catalysis .

Functional Group Variations

a. Ketone vs. Amine Linkages

- 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline (CID 423937): Replacing the ketone with an aniline group alters electronic properties.

- Pharmaceutical intermediates :

Compounds with oxazolyl groups, such as those in citalopram synthesis (), demonstrate hydrolytic stability under reductive conditions, a trait likely shared by 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one .

Spectroscopic and Physical Properties

Reactivity and Catalytic Performance

- Nucleophilicity : The oxazoline nitrogen in 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one likely acts as a Lewis base, similar to oxazoline-based vanadium catalysts in ethylene polymerization (). Methyl or tert-butyl substituents reduce nucleophilicity but enhance steric control .

- Hydrolytic Stability : The oxazoline ring’s resistance to hydrolysis (e.g., in citalopram intermediates, ) suggests robustness in aqueous or biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.